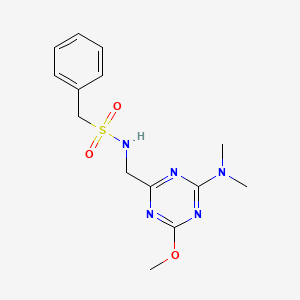

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

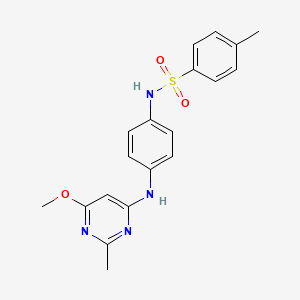

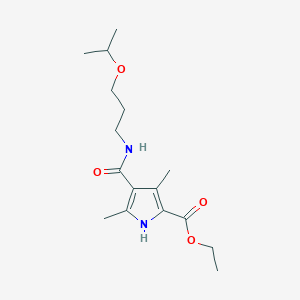

The synthesis of sulfonamide derivatives, as described in the first paper, involves a multi-step process starting with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule is then further reacted with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as an activator to produce a series of new sulfonamide derivatives. The structural characterization of these compounds was confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives were elucidated using spectroscopic methods. The IR spectra provided information on the functional groups present, while the NMR spectra (both 1H and 13C) offered detailed insights into the molecular framework and the environment of the hydrogen and carbon atoms within the molecules. These techniques confirmed the successful synthesis of the target compounds .

Chemical Reactions Analysis

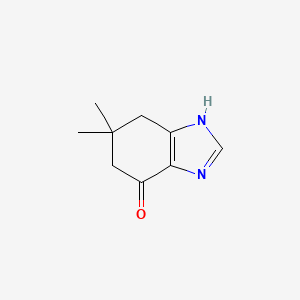

The second paper discusses a two-stage synthesis process involving the formation of a linear methyl N-(benzylsulfonyl)oxamate, which then undergoes cyclization to yield a heterocyclic compound. A stable complex of the resulting heterocycle with dimethylformamide was also synthesized, indicating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The inhibitory effects of the synthesized sulfonamide derivatives on acetylcholinesterase were evaluated, with one compound showing significant inhibitory activity comparable to a known inhibitor, Neostigmine methylsulfate. The kinetic mechanism of inhibition was analyzed using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex for the most active compound. The inhibition constant (Ki) was also determined, providing valuable information on the strength of the inhibitor .

The third paper does not directly relate to the compound but discusses the regioselective cleavage reaction of aromatic methylenedioxy rings and the synthesis of phenothiazine analogues with biological activity. This paper provides context on the types of chemical reactions that can be performed with aromatic compounds and the potential for generating biologically active molecules .

Aplicaciones Científicas De Investigación

Fluorescent Dyes with Large Stokes Shifts

Research has identified derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines as crucial for creating fluorescent dyes exhibiting large Stokes shifts. These dyes, synthesized through multistep reactions, show pronounced green fluorescence due to an intramolecular proton transfer in the excited state, enabling potential applications in bioimaging and diagnostics (Rihn et al., 2012).

Corrosion Inhibition

A study on triazine derivatives highlighted their significant role in corrosion inhibition for mild steel in hydrochloric acid. These derivatives exhibit high efficiency in preventing corrosion, potentially offering valuable insights for developing more robust materials in industrial applications (Singh et al., 2018).

Analytical Chemistry Enhancements

Triazine-based hydrazine reagents have been developed for determining aldehydes in waters, showcasing the adaptability of triazine compounds in enhancing analytical methods for environmental monitoring and quality control in the water industry (Kempter & Karst, 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-19(2)13-16-12(17-14(18-13)22-3)9-15-23(20,21)10-11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCUQNUBSVQGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)